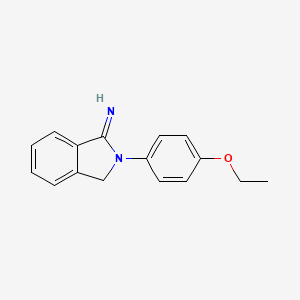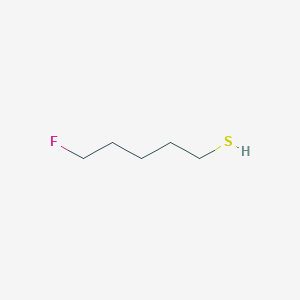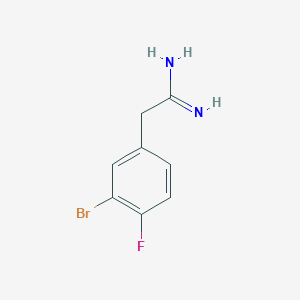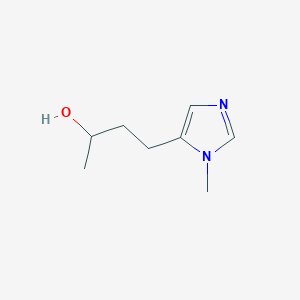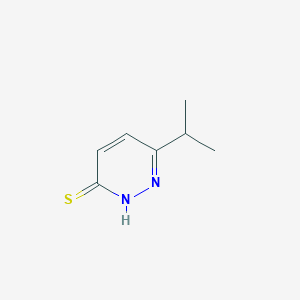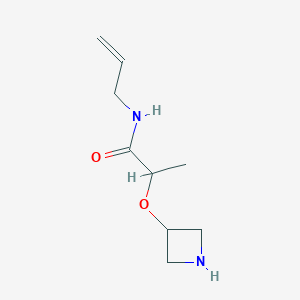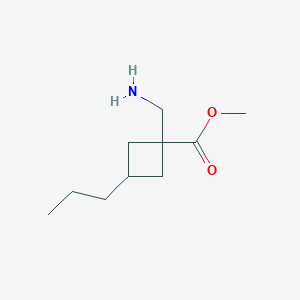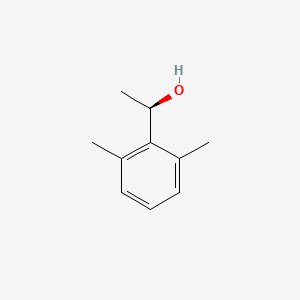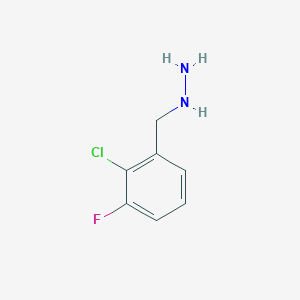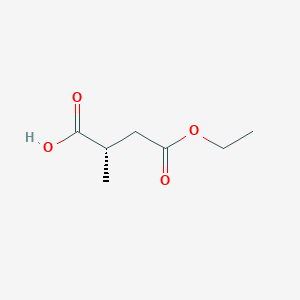
(2S)-4-ethoxy-2-methyl-4-oxobutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of an ethoxy group, a methyl group, and a ketone functional group on a butanoic acid backbone. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid typically involves the esterification of a suitable precursor, followed by selective oxidation and hydrolysis steps. One common method starts with the ethylation of 2-methyl-4-oxobutanoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while advanced purification techniques like crystallization and distillation ensure the final product’s purity.
化学反応の分析
Types of Reactions
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, amines, and thiols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism by which (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing processes like enzyme inhibition or activation. The exact pathways and targets depend on the specific context of its use, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid: can be compared to other butanoic acid derivatives, such as:
Uniqueness
What sets (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of synthesis and functionalization compared to its analogs.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
NMEQTRDRCUBKRO-YFKPBYRVSA-N |
異性体SMILES |
CCOC(=O)C[C@H](C)C(=O)O |
正規SMILES |
CCOC(=O)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


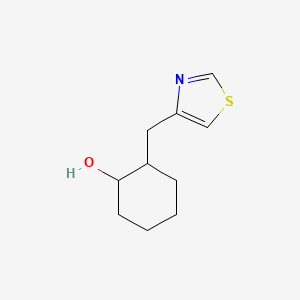
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
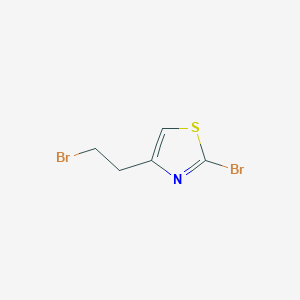
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
